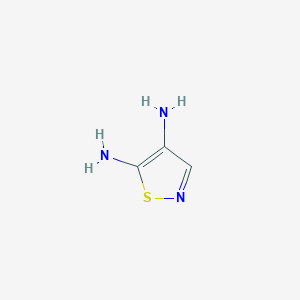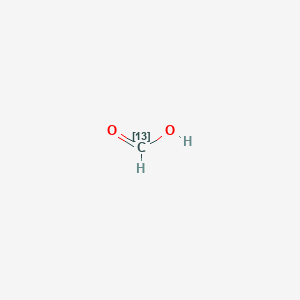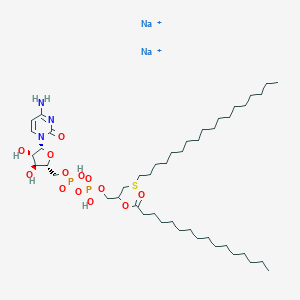
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutansäure Hydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enkephalinase-Hemmung
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutansäure Hydrochlorid: (AHPA)-Derivate dienen als Inhibitoren von Enkephalinase(n). Enkephaline sind endogene Opioidpeptide, die an der Schmerzmodulation beteiligt sind. Durch die Hemmung ihres Abbaus können AHPA-Derivate die antinozizeptiven Wirkungen von Met5-Enkephalin verstärken, was möglicherweise zu einer verbesserten Schmerzbehandlung führt .
Antihypertensive Mittel
Das Enantiomer von (2S,3R)-3-Amino-2-hydroxy-4-phenylbutansäure ist das N-terminale Segment des natürlichen linearen Pentapeptids Microginin. Microginin, das aus dem Cyanobakterium Microcystis aeruginosa isoliert wurde, zeigt eine antihypertensive Aktivität durch Hemmung des Angiotensin-Converting-Enzyms (ACE), das die Blutgefäßverengung reguliert. Das Vorhandensein von (2S,3R)-3-Amino-2-hydroxy-4-phenylbutansäure trägt zu dieser biologischen Wirkung bei .
Bestatin-Analog
Das Derivat (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl-L-valin (AHPA-Val) wird als Bestatin-Analog verwendet. Bestatin ist ein Naturstoff mit immunmodulatorischen Eigenschaften und wurde hinsichtlich seines Potenzials in der Krebstherapie untersucht. AHPA-Val teilt strukturelle Ähnlichkeiten mit Bestatin, was es zu einem interessanten Kandidaten für weitere Studien macht .
Bestandteil linearer Peptide
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutansäure: ist auch in linearen Peptiden wie Bestatin und Valinoctin enthalten, die beide aus derselben Cyanobakterienart isoliert wurden. Diese Peptide weisen vielfältige biologische Aktivitäten auf, darunter Proteasehemmung und Antitumorwirkungen .
Proteinkinase-Inhibitoren
Das chirale α-Hydroxy-β-Aminosäure-Fragment, das in (2S,3R)-3-Amino-2-hydroxy-4-phenylbutansäure gefunden wird, ist essentiell in Proteinkinase-Inhibitorverbindungen wie Balanol und dem Antitumormittel Taxol. Diese Moleküle spielen eine entscheidende Rolle bei der Krebsbehandlung und in Signaltransduktionswegen .
Zusammenfassend lässt sich sagen, dass This compound vielseitige Anwendungen hat, die von der Schmerzbehandlung bis zur Krebsforschung reichen. Seine einzigartige Struktur und seine biologischen Eigenschaften faszinieren Wissenschaftler verschiedener Disziplinen weiterhin. Wenn Sie weitere Einzelheiten benötigen oder weitere Fragen haben, zögern Sie nicht, uns zu fragen! 😊
Wirkmechanismus
Target of Action
The primary targets of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, also known as (2S,3R)-AHPA, are enkephalinases . Enkephalinases are enzymes that degrade enkephalins, which are endogenous opioid peptides that modulate the body’s response to pain .
Mode of Action
(2S,3R)-AHPA and its derivatives act as inhibitors of enkephalinases . By inhibiting these enzymes, (2S,3R)-AHPA prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects .
Biochemical Pathways
The inhibition of enkephalinases by (2S,3R)-AHPA leads to an increase in the levels of enkephalins. This results in the activation of opioid receptors, which are part of the body’s pain modulation pathway . The activation of these receptors can lead to analgesia, or a decreased sensation of pain .
Result of Action
The primary result of (2S,3R)-AHPA’s action is the augmentation of met5-enkephalin-induced anti-nociception . This means that it enhances the pain-relieving effects of met5-enkephalin, a specific type of enkephalin .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride interacts with enkephalinase(s), a group of enzymes that degrade enkephalins . Enkephalins are pentapeptides involved in regulating nociception in the body. By inhibiting enkephalinase(s), this compound augments met5-enkephalin-induced anti-nociception .
Cellular Effects
The cellular effects of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride are primarily related to its role in pain modulation. By inhibiting enkephalinase(s), it prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects .
Molecular Mechanism
The molecular mechanism of action of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride involves the inhibition of enkephalinase(s). This inhibition prevents the degradation of enkephalins, allowing them to exert their analgesic effects for a longer period .
Eigenschaften
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVMPYQFOLATCK-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128223-55-2 | |
| Record name | (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)


![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)


